
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat ist eine chemische Verbindung, die zur Klasse der Azetidine gehört. Azetidine sind viergliedrige, stickstoffhaltige Heterocyclen, die für ihre erhebliche Ringspannung und ihre einzigartige Reaktivität bekannt sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methylestergruppe, einer Nitrophenylgruppe und eines Azetidinrings aus, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese und der medizinischen Chemie macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen. . Diese Reaktion ist effizient für den Aufbau funktionalisierter Azetidine. Eine andere Methode beinhaltet die Alkylierung von primären Aminen mit in situ erzeugten Bis-Triflaten von 2-substituierten 1,3-Propandiolen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat kann groß angelegte Cyclisierungsreaktionen unter kontrollierten Bedingungen beinhalten. Die Verwendung von Mikrowellenbestrahlung und festen Trägern wie Aluminiumoxid kann die Effizienz der Reaktion verbessern . Zusätzlich kann die Transmetallierung lithiierter Anionen mit Zinkchlorid bei niedrigen Temperaturen die Diastereoselektivität in der Synthese verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas und Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.
Substitution: Der Azetidinring kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid können als Oxidationsmittel verwendet werden.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid können als Reduktionsmittel verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um den Azetidinring zu substituieren.
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung verschiedener substituierter Azetidine.
Wissenschaftliche Forschungsanwendungen
Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktives Molekül in der Wirkstoffforschung.
Industrie: In der Synthese von Polymeren und anderen industriell relevanten Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine funktionellen Gruppen. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während der Azetidinring Ringöffnungsreaktionen eingehen kann, was zur Bildung reaktiver Zwischenprodukte führt. Diese Zwischenprodukte können mit biologischen Makromolekülen interagieren und verschiedene biochemische Wege beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Azetidin-2-carbonsäure: Ein weiteres Azetidinderivat, das für seine biologische Aktivität bekannt ist.
1-Boc-Azetidin-3-carbonsäuremethylester: Eine ähnliche Verbindung, die als Vorstufe in der organischen Synthese verwendet wird.
3-Azetidincarbonsäure: Bekannt für seine Verwendung in der Synthese von bioaktiven Molekülen.
Einzigartigkeit
Methyl-1-(3-Nitrophenyl)azetidin-3-carboxylat ist aufgrund des Vorhandenseins der Nitrophenylgruppe einzigartig, die bestimmte elektronische Eigenschaften und Reaktivität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt in der Synthese komplexer Moleküle und zu einem möglichen Kandidaten für die Wirkstoffforschung .
Eigenschaften
CAS-Nummer |
887596-02-3 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
methyl 1-(3-nitrophenyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-3-2-4-10(5-9)13(15)16/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
PXRGKYXXGIETHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



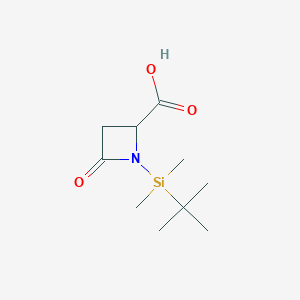
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)
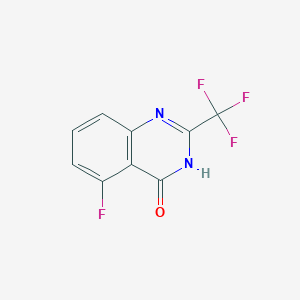
![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
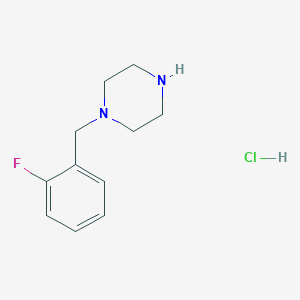
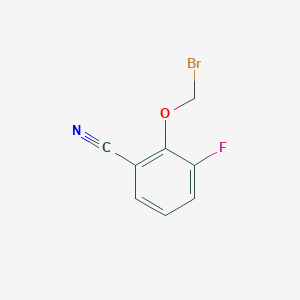
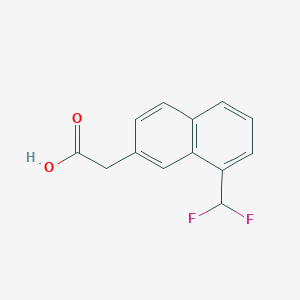

![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)

![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)
